Idarubicin hydrochloride is an anthracycline antibiotic that has been extensively studied for its therapeutic potential in various cancers, particularly acute myelogenous leukemia (AML). As a structural analogue of daunorubicin, idarubicin exhibits a similar mechanism of action but with enhanced lipophilicity and potency, which contributes to its clinical efficacy13. The drug's ability to intercalate with DNA and inhibit topoisomerase II is central to its antitumor effects, leading to DNA damage and cell death10. Additionally, idarubicin has shown promise due to its significant oral bioavailability, making it an attractive option for the treatment of elderly patients and those who may benefit from oral chemotherapy regimens34.
Idarubicin targets DNA topoisomerase II (topo II), a nuclear enzyme that modulates DNA topology during replication and transcription. The drug stabilizes the topo II-DNA "cleavable complex," preventing the ligation step of the DNA breakage-reunion cycle and leading to DNA double-strand breaks1. This topo II poisoning is a critical aspect of idarubicin's cytotoxicity. Furthermore, idarubicin undergoes bioreduction by NADPH-cytochrome P450 reductase, generating reactive oxygen species (ROS) that contribute to DNA strand breaks and enhance its antitumor effect2. The drug's metabolite, idarubicinol, is equipotent to idarubicin and also forms topo IIα cleavable complexes, suggesting a role in the drug's sustained activity1. Interestingly, idarubicin has been found to stimulate the oxidation of DNA 5-methylcytosine, indicating a potential impact on the epigenetic landscape of cancer cells5.
Idarubicin has been a cornerstone in the treatment of AML, demonstrating high potency and effectiveness in inducing complete remissions, particularly when combined with cytarabine and other antileukemic agents7. Its efficacy has been observed in both pediatric and adult populations, with studies showing superior or at least equivalent outcomes compared to daunorubicin710.
The drug has shown efficacy in various hematological malignancies, including acute lymphoblastic leukemia (ALL), myelodysplastic syndromes, and chronic myelogenous leukemia in blast crisis467. Oral idarubicin, in particular, has been effective in elderly patients with myelodysplastic syndromes and as palliative therapy in chronic myelogenous leukemia4.
Idarubicin has been investigated for its role in the treatment of breast cancer and lymphomas. It has demonstrated activity in advanced breast cancer and low-grade non-Hodgkin’s lymphoma, with various studies reporting objective response rates and potential benefits in combination with other chemotherapeutic agents34.
Recent research has revealed that idarubicin can induce mTOR-dependent cytotoxic autophagy in leukemic cells, suggesting a novel mechanism of action that contributes to its antileukemic effects. This process involves the programmed self-digestion of cellular components and can lead to cell death, providing another avenue through which idarubicin exerts its therapeutic effects6.
CAS No.: 1460-73-7
CAS No.: 7787-49-7
CAS No.:
CAS No.: 382-21-8
CAS No.: 53501-90-9
CAS No.: 83500-79-2